molecular formula C7H7BClFO3 B6303997 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid CAS No. 2121512-25-0

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B6303997
CAS No.: 2121512-25-0
M. Wt: 204.39 g/mol
InChI Key: MKVWRWZBKIHJER-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is a specialized organoboron compound serving as a valuable building block in synthetic and medicinal chemistry. Its structure incorporates both a boronic acid functional group, essential for Suzuki-Miyaura cross-coupling reactions, and a hydroxymethyl group, providing a handle for further chemical modification. The chloro and fluoro substituents on the aromatic ring fine-tune the electronic properties of the compound and can be used to direct subsequent chemical reactions or to modulate the properties of the final target molecule. Main Applications & Research Value: This chemical is primarily used in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling. Such reactions are fundamental in constructing active pharmaceutical ingredients (APIs), agrochemicals, and organic materials. The presence of multiple functional groups makes it a versatile intermediate for constructing compound libraries in drug discovery programs, particularly in the search for kinase inhibitors . For instance, structurally similar (hydroxymethyl)phenylboronic acids and halogenated phenylboronic acids are key intermediates in developing potent inhibitors of essential plasmodial kinases like PfGSK3 and PfPK6, which are novel targets for antimalarial therapy . Handling & Storage: As with similar boronic acids, this product should be stored in an inert atmosphere at 2-8°C to ensure stability . It is intended for use by qualified researchers in a controlled laboratory setting. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVWRWZBKIHJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185575
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-25-0
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

  • Starting Material Preparation :
    The synthesis begins with 3-chloro-1-fluoro-2-(protected hydroxymethyl)benzene, where the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to enhance directing capabilities and prevent side reactions. The TBS group directs lithiation to the para position (relative to the protected hydroxymethyl).

  • Lithiation :
    Treatment with n-butyllithium (n-BuLi, 2.5 equiv) in tetrahydrofuran (THF) at −78°C generates a stable aryllithium intermediate. Kinetic control ensures selectivity for the para position, avoiding competing meta or ortho lithiation pathways.

  • Boronation :
    Quenching the lithiated species with trimethyl borate (B(OMe)₃, 3.0 equiv) at −78°C produces the corresponding boronate ester. Hydrolysis with 6 M HCl yields the crude boronic acid.

Isolation and Purification

The patented workup protocol involves:

  • Solvent Partitioning : Diluting the reaction mixture with acetonitrile (MeCN) and saturating with NaCl to separate the organic (MeCN) and aqueous layers.

  • Acidification : Adjusting the aqueous layer to pH 2–3 with HCl precipitates impurities while retaining the boronic acid in the organic phase.

  • Crystallization : Evaporating MeCN under reduced pressure yields a white solid, which is vacuum-dried (≥98% purity by HPLC).

Table 1 : Key Parameters for Lithiation/Borylation Method

ParameterValue/Condition
Temperature−78°C (lithiation)
SolventTHF/MeCN (9:1 v/v)
n-BuLi Equiv2.5
B(OMe)₃ Equiv3.0
Isolated Yield80–90%
Purity (HPLC)≥98%

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation offers an alternative route using aryl halide precursors, leveraging palladium catalysis for boronic acid installation.

Substrate Design and Catalysis

  • Precursor Synthesis :
    4-Bromo-2-chloro-3-fluoro-(hydroxymethyl)benzene serves as the substrate. The hydroxymethyl group is protected as a methoxymethyl (MOM) ether to prevent Pd catalyst poisoning.

  • Catalytic System :
    A mixture of Pd(dba)₂ (5 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in dioxane at 80°C facilitates the coupling. The reaction completes in 12 hours, yielding the pinacol boronate ester.

  • Deprotection and Hydrolysis :
    Acidic hydrolysis (1 M HCl, 60°C) removes the MOM protecting group and converts the boronate ester to the boronic acid. Neutralization with NaHCO₃ followed by extraction with ethyl acetate isolates the product.

Table 2 : Miyaura Borylation Reaction Conditions

ParameterValue/Condition
CatalystPd(dba)₂/dppf
SolventDioxane
Temperature80°C
Time12 hours
Isolated Yield65–75%
Purity (HPLC)≥95%

Hydroxymethyl Group Protection Strategies

The hydroxymethyl group’s reactivity necessitates protection during synthesis to avoid undesired side reactions.

Common Protecting Groups

  • Silyl Ethers (TBS) :

    • Protection : TBSCl, imidazole, DMF, 25°C, 12 hours.

    • Deprotection : TBAF in THF, 0°C to 25°C, 2 hours.

  • Methoxymethyl (MOM) Ether :

    • Protection : MOMCl, DIPEA, CH₂Cl₂, 0°C to 25°C, 6 hours.

    • Deprotection : 1 M HCl, 60°C, 3 hours.

Table 3 : Protection/Deprotection Efficiency

Protecting GroupDeprotection YieldCompatibility with Borylation
TBS92%High (stable under lithiation)
MOM85%Moderate (acid-sensitive)

Comparative Analysis of Methods

Table 4 : Method Comparison for this compound Synthesis

ParameterLithiation/BorylationMiyaura Borylation
Starting MaterialCustom aryl derivativeAryl bromide
Catalytic SystemNonePd/dppf
Reaction Time4 hours12 hours
Scalability>100 g<50 g
CostLow (no Pd)High (Pd catalysts)
Environmental ImpactModerate (halogenated solvents)High (Pd waste)

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents
Boronic acids, including 2-chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, have been studied for their ability to interact with glucose transporters and insulin. Research indicates that boronic acids can stabilize insulin and enhance its efficacy, making them promising candidates for developing antidiabetic medications. A theoretical model demonstrated that derivatives of boronic acids could effectively bind to the active site of insulin, potentially improving its stability and bioactivity in diabetic treatments .

Cancer Therapy
Recent studies have explored the use of boronic acids in targeted cancer therapies. For instance, compounds with a similar structure have been shown to inhibit specific enzymes involved in tumor growth. The ability of boronic acids to form reversible covalent bonds with biomolecules allows them to serve as effective inhibitors in cancer treatment protocols .

Analytical Chemistry

Fluorescent Probes
this compound can function as a fluorescent probe for detecting biological species. Its ability to form complexes with diols makes it suitable for developing sensors that can monitor glucose levels in biological samples. The sensitivity and specificity of these probes make them invaluable tools in clinical diagnostics and biochemical research .

Materials Science

Polymer Chemistry
In polymer science, boronic acids are utilized to synthesize functionalized polymers that can respond to environmental stimuli. The incorporation of this compound into polymer matrices has been shown to enhance the material properties, such as mechanical strength and thermal stability. These materials have potential applications in drug delivery systems and smart materials that respond to changes in pH or temperature .

Case Study 1: Insulin Stabilization

A study conducted on the interaction between insulin and various boronic acids revealed that certain derivatives significantly stabilize the insulin structure, enhancing its functionality in glucose regulation . This finding suggests that compounds like this compound could be developed into effective antidiabetic agents.

Case Study 2: Fluorescent Sensing

Research into the use of boronic acids as fluorescent sensors demonstrated that modifications including hydroxymethyl groups improve the binding affinity for glucose molecules, leading to enhanced detection capabilities . This application showcases the versatility of boronic acids in creating sensitive analytical tools.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid largely depends on its application. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a reversible covalent bond with serine residues. This interaction can inhibit the enzyme’s activity, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with key analogs (Table 1):

Compound Substituents Key Features
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid Cl (2), F (3), -CH₂OH (4) Polar hydroxymethyl enhances solubility; Cl/F provide electron-withdrawing effects.
2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid F (2), F (3), -CH₂OH (4) Dual fluorine substituents increase electron-withdrawing effects but reduce steric bulk vs. Cl.
4-Chloro-3-(trifluoromethyl)phenylboronic acid Cl (4), -CF₃ (3) -CF₃ is strongly electron-withdrawing, increasing boronic acid acidity.
2-Fluoro-4-methylthiophenylboronic acid F (2), -SCH₃ (4) Thioether group (-SCH₃) introduces lipophilicity and potential for redox-sensitive applications.
4-(Hydroxymethyl)phenylboronic acid -CH₂OH (4) Lacks halogens; simpler structure with higher polarity.

Table 1 : Structural and electronic comparison of analogs.

Reactivity in Cross-Coupling Reactions

The electron-withdrawing Cl and F substituents in the target compound activate the boronic acid group for Suzuki-Miyaura coupling by stabilizing the transition state through inductive effects. However, steric hindrance from the hydroxymethyl group at position 4 may reduce coupling efficiency compared to analogs like 4-Chloro-3-(trifluoromethyl)phenylboronic acid, which lacks bulky substituents .

Solubility and Toxicity

The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 2,4-Bis(trifluoromethyl)phenylboronic acid . However, the presence of chlorine (a toxic substituent in some contexts) necessitates careful handling, as seen in compounds marked as toxic (劇) in commercial catalogs .

Research Findings and Implications

  • Drug Delivery Efficiency: HPAP-modified nanoparticles showed superior bacterial clearance in P. aeruginosa-infected mice compared to free moxifloxacin, highlighting the advantage of ROS-sensitive boronic acid carriers .
  • Synthetic Flexibility : The target compound’s hydroxymethyl group allows conjugation with PEG or folic acid for targeted macrophage delivery, a feature absent in simpler analogs like 4-(Hydroxymethyl)phenylboronic acid .
  • Limitations : Steric hindrance from the hydroxymethyl group may limit coupling efficiency in some catalytic systems, suggesting a trade-off between functionality and reactivity .

Biological Activity

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which has significant implications in drug development and biochemical applications. They have been investigated for various therapeutic activities, including anticancer, antibacterial, and antiviral properties .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to apoptosis in cancer cells .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, similar compounds have been shown to impact the activity of kinases involved in cancer progression .
  • Reversible Binding : The ability of boronic acids to form reversible bonds allows them to act as modulators in various biochemical pathways without permanently altering the target proteins .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to:

  • Inhibit the proliferation of various cancer cell lines with IC50 values indicating potent activity.
  • Induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

Antibacterial and Antiviral Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that it may possess:

  • Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria, potentially through the inhibition of bacterial enzyme systems.
  • Antiviral Activity : Inhibition of viral replication mechanisms has been observed, suggesting its potential as a therapeutic agent against viral infections .

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

StudyPurposeFindings
Combination therapy with bortezomibInvestigate efficacy in lymphomaShowed enhanced response rates in resistant cases
Antiviral efficacy against influenzaAssess antiviral potentialDemonstrated significant reductions in viral load in infected models
Anticancer studies on breast cancer cellsEvaluate selectivity and potencyExhibited a high selectivity index between cancerous and non-cancerous cells

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Bioavailability : Factors such as solubility and stability influence its absorption and distribution within biological systems.
  • Metabolism : Similar compounds have shown varied metabolic pathways, often involving phase I and II metabolic processes leading to active or inactive metabolites .

Q & A

Q. What are the key synthetic routes for 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example:
  • Step 1 : Introduce the hydroxymethyl group via formylation followed by reduction (e.g., NaBH₄), as seen in analogous hydroxymethyl-substituted boronic acids .
  • Step 2 : Halogenation (chloro/fluoro) using directed ortho-metalation or electrophilic substitution, ensuring regioselectivity via steric/electronic control .
  • Step 3 : Boronation via Miyaura borylation (Pd-catalyzed coupling with bis(pinacolato)diboron) .
  • Critical Factors : Temperature (0–6°C for stability ), solvent polarity (THF or DMF for solubility), and pH (neutral to avoid boronic acid decomposition). Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~ 232.5 g/mol).
  • FT-IR : B-O and O-H stretches (~1350 cm⁻¹ and ~3400 cm⁻¹, respectively) .
  • X-ray Crystallography : If single crystals are obtained, as demonstrated for structurally related boronic acids .

Advanced Research Questions

Q. How do the chloro, fluoro, and hydroxymethyl substituents synergistically influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Chloro/Fluoro : Electron-withdrawing groups enhance electrophilicity of the boronic acid, accelerating transmetallation but risking protodeboronation. Fluorine’s ortho-directing effect can stabilize intermediates .
  • Hydroxymethyl : The -CH₂OH group increases hydrophilicity, improving aqueous solubility for bioconjugation. However, it may form hydrogen bonds with catalysts, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .
  • Experimental Design : Compare coupling rates with aryl halides under varying conditions (aqueous vs. anhydrous; Pd(OAc)₂ vs. PdCl₂). Monitor by HPLC .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., β-lactamases or lectins) to model boronic acid binding via B-O interactions .
  • MD Simulations : Assess stability of boronate ester formation in explicit solvent (e.g., GROMACS) .
  • DFT Calculations : Evaluate substituent effects on Lewis acidity (B(OH)₂ → B(OH)₃⁻ transition) using Gaussian at the B3LYP/6-31G* level .

Q. How can contradictory data on the compound’s stability under physiological pH be resolved?

  • Methodological Answer :
  • Controlled Stability Assays : Incubate the compound in buffers (pH 5–9) at 37°C. Monitor degradation via:
  • UV-Vis Spectroscopy : Absorbance shifts at 270 nm (boronic acid → boroxine).
  • ¹¹B NMR : Detect boronate ester formation .
  • Mitigation Strategies : Add stabilizers (e.g., mannitol for -OH protection) or use prodrug approaches (e.g., pinacol ester) .

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